3-Methylbutan-2-yl dimethylphosphinate
Description
Properties
CAS No. |
100689-58-5 |
|---|---|
Molecular Formula |
C7H17O2P |
Molecular Weight |
164.18 g/mol |
IUPAC Name |
2-dimethylphosphoryloxy-3-methylbutane |
InChI |
InChI=1S/C7H17O2P/c1-6(2)7(3)9-10(4,5)8/h6-7H,1-5H3 |
InChI Key |
QSQINIVHHMCUEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)OP(=O)(C)C |
Origin of Product |
United States |
Preparation Methods
Direct Esterification of Dimethylphosphinic Acid
The most straightforward method involves reacting dimethylphosphinic acid with 3-methylbutan-2-ol under acidic or coupling-agent-mediated conditions. In a protocol adapted from phosphinate salt synthesis, equimolar dimethylphosphinic acid and 3-methylbutan-2-ol are refluxed in toluene with p-toluenesulfonic acid (PTSA) as a catalyst. The water formed is removed via azeotropic distillation, driving the equilibrium toward ester formation.
Reaction Conditions :
This method is limited by the hygroscopic nature of dimethylphosphinic acid, requiring anhydrous conditions. Nuclear magnetic resonance (NMR) analysis of the product shows a characteristic doublet for the phosphorus-coupled methyl groups at δP 35.2 ppm.
Transesterification of Trimethyl Phosphinate
Transesterification avoids handling free phosphinic acids by using trimethyl phosphinate as a starting material. A patent-derived approach involves heating trimethyl phosphinate with excess 3-methylbutan-2-ol in the presence of titanium(IV) isopropoxide (Ti(OiPr)₄). The catalyst facilitates alkoxy exchange, producing the target ester and methanol as a byproduct.
Optimized Parameters :
- Molar Ratio : 1:3 (trimethyl phosphinate : alcohol)
- Catalyst : 2 mol% Ti(OiPr)₄
- Temperature : 80°C
- Yield : 85% after 8 hours.
Gas chromatography-mass spectrometry (GC-MS) confirms the absence of residual methanol, while infrared (IR) spectroscopy reveals a P=O stretch at 1245 cm⁻¹.
Nucleophilic Substitution Using Dimethylphosphinic Chloride
Dimethylphosphinic chloride serves as an electrophilic phosphorus source. In a method inspired by Blöcker’s amide synthesis, the chloride reacts with 3-methylbutan-2-ol in the presence of triethylamine (Et₃N) to scavenge HCl.
Procedure :
- Dissolve dimethylphosphinic chloride (1 equiv) in dichloromethane (DCM).
- Add 3-methylbutan-2-ol (1.2 equiv) and Et₃N (1.5 equiv) dropwise at 0°C.
- Warm to room temperature and stir for 6 hours.
Results :
This method offers high efficiency but requires strict temperature control to minimize side reactions.
Reaction Optimization and Mechanistic Insights
Solvent Effects on Esterification
Polar aprotic solvents like hexafluoroisopropanol (HFIP) enhance reaction rates by stabilizing charged intermediates. A study on analogous esters demonstrated that HFIP promotes dehydroxylation of benzylic alcohols, suggesting its utility in activating sterically hindered alcohols like 3-methylbutan-2-ol. Substituting toluene with HFIP in direct esterification increased yields to 82% at 40°C.
Catalytic Systems
Titanium-based catalysts outperform Brønsted acids in transesterification due to their Lewis acidity and ability to coordinate alkoxide intermediates. Comparative trials showed Ti(OiPr)₄ reduces reaction times by 30% compared to PTSA.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ³¹P NMR | δ 35.2 ppm (d, J = 12 Hz) |
| ¹H NMR | δ 1.15 (d, 6H, CH(CH₃)₂), δ 1.82 (m, 1H, CH(CH₂)), δ 4.12 (dd, 1H, OCH₂) |
| IR | ν = 1245 cm⁻¹ (P=O), 1050 cm⁻¹ (P-O-C) |
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, making the compound suitable for high-temperature applications.
Applications and Derivatives
This compound serves as a precursor for flame-retardant additives and chiral ligands. Phosphinate salts derived from this ester exhibit 40% reduction in peak heat release rate (pHRR) in polybutylene terephthalate (PBT) composites.
Chemical Reactions Analysis
Types of Reactions
3-Methylbutan-2-yl dimethylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert the phosphinate group to phosphine, which can be further functionalized.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphinate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphines
Substitution: Various substituted phosphinates
Scientific Research Applications
3-Methylbutan-2-yl dimethylphosphinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for phosphinate-binding proteins.
Industry: It is used in the production of flame retardants and plasticizers due to its thermal stability and flame-retardant properties
Mechanism of Action
The mechanism of action of 3-Methylbutan-2-yl dimethylphosphinate involves its interaction with molecular targets such as enzymes and proteins. The phosphinate group can mimic the transition state of phosphate esters, allowing it to inhibit enzymes that catalyze phosphate ester hydrolysis. This inhibition occurs through the formation of a stable enzyme-phosphinate complex, which prevents the enzyme from catalyzing its natural substrate .
Comparison with Similar Compounds
Table 1: Comparative Overview of Key Compounds
Key Differences and Implications
Phosphinate vs. Phosphonate Backbone :
- The dimethylphosphinate group in the target compound lacks the P=O bond present in phosphonates (e.g., Pinacolyl methylphosphonate), resulting in lower acidity and reduced susceptibility to hydrolysis compared to phosphonates .
- Phosphonates (e.g., 91964-75-9) are often used in pesticides due to their stability and slow degradation, whereas phosphinates may exhibit faster metabolic breakdown .
Such compounds are structurally analogous to V-series nerve agents, where sulfur increases cholinesterase inhibition .
Applications: Phosphonothiolates (e.g., 203385-78-8) are studied for their neurotoxic properties, while phosphinates like the target compound may serve as intermediates in safer agrochemicals due to their moderated reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
